Boc-5(S)-tert-butyl-L-proline

描述

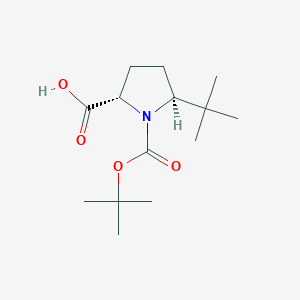

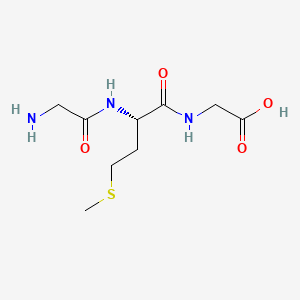

“Boc” refers to the tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines . “Proline” is an amino acid, and the “(S)-tert-butyl” and “5” likely refer to specific substitutions on the proline molecule .

Molecular Structure Analysis

The molecular structure of “Boc-5(S)-tert-butyl-L-proline” would likely include a proline backbone with a tert-butyl group and a Boc protecting group attached. The “5” and “(S)” indicate the position and stereochemistry of the tert-butyl substitution, respectively .

Chemical Reactions Analysis

“Boc-5(S)-tert-butyl-L-proline” would likely participate in reactions similar to other Boc-protected amines. For example, the Boc group can be removed under acidic conditions to reveal the free amine . Additionally, the compound might participate in peptide coupling reactions if it is part of a larger peptide sequence .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Boc-5(S)-tert-butyl-L-proline” would depend on its exact molecular structure. Generally, Boc-protected amines are stable under basic conditions but can be deprotected under acidic conditions .

科学研究应用

Plant Stress Resistance

Boc-5(S)-tert-butyl-L-proline is related to proline, a major organic osmolyte accumulating in various plant species in response to environmental stresses such as drought, salinity, extreme temperatures, UV radiation, and heavy metals. Studies indicate a positive relationship between the accumulation of proline and plant stress tolerance, although its exact roles in plant osmotolerance remain controversial. Genetically-engineered plants with transgenes for proline production have faced limitations in producing sufficient amounts to ameliorate stress effects. However, exogenous applications of proline have led to significant increases in growth and final crop yield under environmental stress conditions in many plant species. Further investigations are required to determine the most effective concentrations, application timings, and responsive growth stages for proline application in crop production under stress environments (Ashraf & Foolad, 2007).

Plant Defense Mechanisms

Pyrroline-5-carboxylate (P5C), an intermediate product of proline biosynthesis and catabolism, plays a crucial role in plant defense against pathogens and abiotic stress. The proline-P5C metabolism is tightly regulated in plants, especially during pathogen infection. It has been implicated in resistance and non-host resistance against invading pathogens. Proline dehydrogenase and delta-ornithine amino transferase, both involved in P5C synthesis, are implicated in the defense response of plants against bacterial pathogens. This review highlights the importance of understanding the regulation of P5C levels and its metabolism in plant defense mechanisms, suggesting that alterations in mitochondrial P5C synthesis or increased P5C levels could induce hypersensitive response-associated cell death in plants inoculated with pathogens (Qamar, Mysore, & Senthil-Kumar, 2015).

安全和危害

未来方向

The future directions for research involving “Boc-5(S)-tert-butyl-L-proline” would likely depend on its intended applications. If it’s being used in peptide synthesis, potential research directions could include the development of more efficient synthesis methods, the design of novel peptides, or the study of the biological activity of these peptides .

属性

IUPAC Name |

(2S,5S)-5-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-13(2,3)10-8-7-9(11(16)17)15(10)12(18)19-14(4,5)6/h9-10H,7-8H2,1-6H3,(H,16,17)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODLVEFJKWRNHB-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(N1C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1CC[C@H](N1C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443504 | |

| Record name | Boc-5(S)-tert-butyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-5(S)-tert-butyl-L-proline | |

CAS RN |

185142-24-9 | |

| Record name | Boc-5(S)-tert-butyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-(2-Furyl)-1h-pyrazol-3-yl]methanol](/img/structure/B1337243.png)